[(4-Sulfamoylphenyl)carbamoyl]formic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Sulfamoylphenyl)carbamoyl]formic acid typically involves the reaction of sulfanilamide with formic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems .
Chemical Reactions Analysis
Types of Reactions
[(4-Sulfamoylphenyl)carbamoyl]formic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted phenyl derivatives.
Scientific Research Applications
[(4-Sulfamoylphenyl)carbamoyl]formic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(4-Sulfamoylphenyl)carbamoyl]formic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions . The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating these mechanisms .
Comparison with Similar Compounds
[(4-Sulfamoylphenyl)carbamoyl]formic acid can be compared with other similar compounds, such as:
Sulfanilamide: A precursor in the synthesis of this compound, known for its antimicrobial properties.
Sulfanilic acid: Another related compound with applications in dye production and analytical chemistry.
Carbamoylformic acid: A simpler analog that lacks the sulfamoyl group, used in various chemical reactions.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-oxo-2-(4-sulfamoylanilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5S/c9-16(14,15)6-3-1-5(2-4-6)10-7(11)8(12)13/h1-4H,(H,10,11)(H,12,13)(H2,9,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJRIMXMADGUPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)O)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.